

# development of CrSi-based high-temperature thermoelectric modules

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## Compound of Interest

Compound Name: Chromium mono silicide

CAS No.: 12626-44-7

Cat. No.: B12649593

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## Executive Summary & Core Directive

The Challenge: Chromium Disilicide (

) is a premier p-type candidate for mid-to-high temperature (600–900 K) waste heat recovery due to its exceptional oxidation resistance, non-toxicity, and mechanical robustness compared to tellurides. However, its commercial viability is historically bottlenecked by two factors: low intrinsic Figure of Merit (

) and high contact resistance (

) at the hot-side interface.

The Solution: This guide details a self-validating protocol for fabricating high-performance CrSi-based modules. Unlike standard ceramic processing, we utilize a One-Step Spark Plasma Sintering (SPS) Monobloc technique. This integrates the synthesis of Al-doped

with in-situ nickel silicide contact formation, eliminating the need for post-sintering metallization and reducing

by an order of magnitude (

).

## Material Synthesis & Optimization

To achieve a competitive

at 700 K, we must disrupt the phonon transport without severely degrading hole mobility. We employ Aluminum (Al) doping to optimize carrier concentration (

).

## Precursor Preparation

- Stoichiometry:

(Optimized for peak power factor).

- Raw Materials:

- Cr powder (>99.9%, <45  $\mu\text{m}$ ).
- Si powder (>99.999%, <75  $\mu\text{m}$ ).
- Al powder (>99.9%, <20  $\mu\text{m}$ ).

### Protocol 1: Mechanical Alloying (MA)

- Weighing: Load powders into a tungsten carbide (WC) jar under Argon atmosphere (Glovebox ppm).
- Milling: High-energy ball mill (e.g., SPEX 8000 or planetary).
  - BPR (Ball-to-Powder Ratio): 10:1.
  - Speed: 400 RPM.
  - Duration: 10 hours.

- Checkpoint: XRD analysis must show broadened peaks of Cr and Si, indicating grain refinement and initial solid solution, but no complete phase formation (which occurs during SPS).

## Leg Fabrication: The "Monobloc" SPS Protocol

This is the critical deviation from standard protocols. Instead of sintering the semiconductor and then plating a metal, we co-sinter a Nickel diffusion barrier. This forms a thermodynamically stable

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interface.

### The Stack Design

- Layer 1 (Contact): Nickel Powder (pure).
- Layer 2 (Active TE):  
MA Powder.
- Layer 3 (Contact): Nickel Powder (pure).

### Spark Plasma Sintering (SPS) Parameters

- Equipment: Fuji SPS or equivalent (DC Pulse).
- Die: Graphite,  
20mm, lined with graphite foil.

Parameter	Value	Rationale
Vacuum	Pa	Prevents oxidation of Al dopant.
Pressure	50 MPa	High pressure promotes densification (>98%).
Ramp Rate	50°C/min	Fast heating preserves nanostructuring from MA.
Sintering Temp	1350°C	Required for full phase transformation.
Hold Time	5 - 10 min	Sufficient for diffusion but prevents excessive grain growth.
Cooling	Free cooling	Reduces thermal shock.

Mechanism: At 1350°C, the Ni powder reacts with the Si-rich environment to form a graded

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layer. This silicide layer is chemically compatible with

and prevents the "plague" of peeling contacts during thermal cycling.

## Module Assembly Workflow

N-Type Partner: Magnesium Silicide (

) is the recommended n-type match due to similar CTE (

) and operating temperature range.

## Dicing & Geometry

- Slicing: Use a diamond wire saw to cut the sintered pucks into legs ( mm).

- Cleaning: Ultrasonic bath in Acetone

Isopropanol

DI Water.

- QC Check: Measure resistivity ( ) of the leg. If , reject (indicates poor sintering or oxidation).

## Substrate Preparation

- Material: Aluminum Nitride (AlN) ceramic plates (High ).
- Metallization: Direct Bonded Copper (DBC) or Active Metal Brazing (AMB) pads.

## Brazing (The High-T Interface)

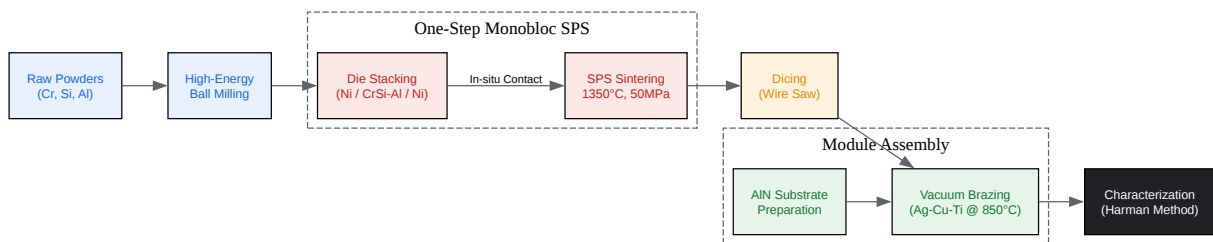
Standard solders (Sn-Pb, SAC) will fail at >300°C. We use Ag-Cu-Ti active braze.<sup>[1][2]</sup>

Protocol 2: Brazing Assembly

- Paste Application: Screen print Ag-Cu-Ti paste (e.g., Ticusil®, melting range 780-900°C) onto AlN pads.
- Placement: Pick-and-place (p-type) and (n-type) legs.
- Reflow Profile:
  - Atmosphere:<sup>[2][3][4]</sup> Vacuum ( Torr).

- Soak: 850°C for 10 mins.
- Note: The Ti in the braze wets the AlN ceramic, while the Ag-Cu bonds to the Ni-silicide contact layer on the legs.

## Visualization of Workflow



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Figure 1: End-to-end fabrication workflow for CrSi-based TE modules using the Monobloc SPS technique.

## Characterization & Quality Control

### Contact Resistance ( ) Scanning

To validate the "Monobloc" efficacy, use a Scanning Probe method.

- Pass a DC current ( ) through the leg.
- Move a voltage probe along the length ( ).
- A voltage jump at the interface indicates

- Target: Specific contact resistivity

[3]

## Thermal Cycling (Aging Test)

- Cycle: 300 K

800 K.

- Rate: 10 K/min.

- Duration: 500 cycles.

- Pass Criteria:

degradation in module internal resistance (

).

## Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
High Leg Resistivity	Incomplete phase transformation or oxidation.	Increase SPS temp to 1400°C; verify glovebox levels.
Delamination at Contact	CTE Mismatch or brittle intermetallics.	Reduce Ni layer thickness; ensure cooling rate K/min post-sintering.
Cracked Substrate	Thermal shock during brazing.	Use AlN substrates (better CTE match than ); optimize cool-down profile.
Low Voltage Output	Dopant segregation (Al).	Increase milling time to ensure homogeneity before SPS.

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